

# 2-Methylbutyrylglycine CAS number and chemical properties

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## Compound of Interest

Compound Name: 2-Methylbutyrylglycine

Cat. No.: B135152

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## An In-depth Technical Guide to 2-Methylbutyrylglycine

This technical guide provides a comprehensive overview of **2-Methylbutyrylglycine**, a significant metabolite in the diagnosis of certain inherited metabolic disorders. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, metabolic context, and analytical methodologies.

## Core Compound Details

CAS Number: 52320-67-9[1][2][3][4]

**2-Methylbutyrylglycine** is an acylglycine, a conjugate of 2-methylbutyric acid and glycine.[5] [6] It is a key biomarker for the inborn error of metabolism known as short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), also referred to as 2-methylbutyryl-CoA dehydrogenase deficiency.[5][7][8] Elevated levels of this compound in urine are indicative of a disruption in the L-isoleucine catabolic pathway.[5][7][8]

## Chemical Properties

A summary of the key chemical and physical properties of **2-Methylbutyrylglycine** is presented in the table below. While experimental data for some properties like melting and boiling points are not readily available, predicted values from reliable databases are included.

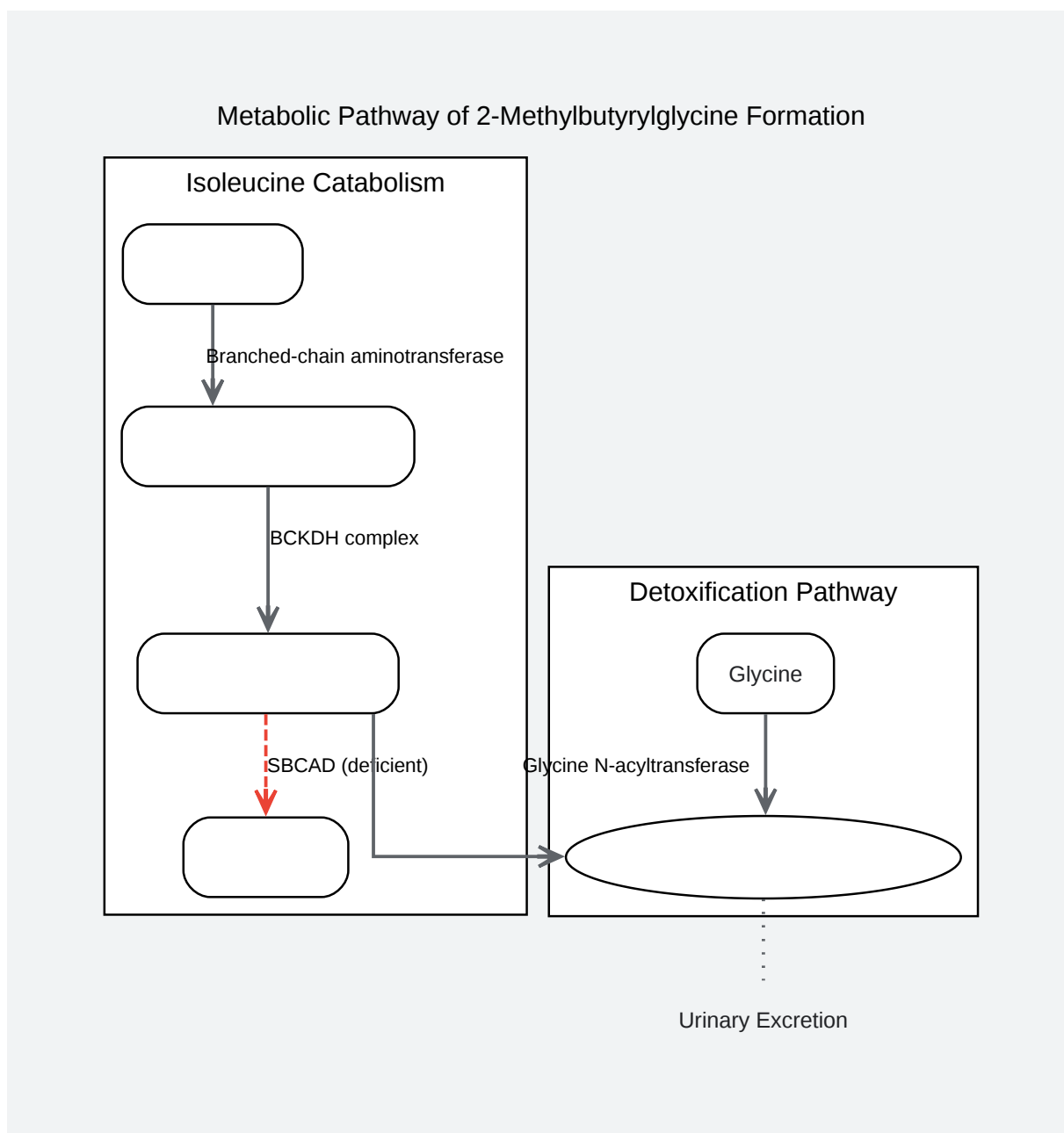
Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>3</sub>	[1][2][4]
Molecular Weight	159.18 g/mol	[1][2]
Physical State	Solid or Liquid	[1][9]
Water Solubility (Predicted)	9 g/L	[5][6]
pKa (Strongest Acidic)	4.17	[5][6]
Solubility	Soluble in DMSO and Ethanol	[4]

## Metabolic Pathway and Biological Significance

**2-Methylbutyrylglycine** is a direct downstream metabolite of the essential amino acid L-isoleucine. In a healthy metabolic state, L-isoleucine is broken down through a series of enzymatic reactions. A key step in this pathway is the dehydrogenation of 2-methylbutyryl-CoA by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD).

In individuals with SBCADD, a deficiency in the SBCAD enzyme leads to the accumulation of 2-methylbutyryl-CoA.[5][7] This excess substrate is then conjugated with glycine by the enzyme glycine N-acyltransferase to form **2-Methylbutyrylglycine**, which is subsequently excreted in the urine.[5][6] Therefore, the detection and quantification of **2-Methylbutyrylglycine** is a critical diagnostic marker for SBCADD.[5][7][8]

The following diagram illustrates the simplified metabolic pathway leading to the formation of **2-Methylbutyrylglycine** in the context of SBCAD deficiency.



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Isoleucine catabolism and **2-Methylbutyrylglycine** formation.

## Experimental Protocols

### Quantification of 2-Methylbutyrylglycine in Urine by LC-MS/MS

This method is adapted from established protocols for the analysis of acylglycines in urine and is a highly sensitive and specific method for diagnosing metabolic disorders.[10]

#### 1. Sample Preparation:

- To 100  $\mu\text{L}$  of urine, add an internal standard solution (e.g., deuterated **2-Methylbutyrylglycine**).
- Acidify the sample with 10  $\mu\text{L}$  of 1M HCl.
- Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.
- Wash the cartridge with water and then with a low-concentration organic solvent (e.g., 10% methanol).
- Elute the analyte with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

#### 2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column is typically used.
  - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  - Flow Rate: Adjusted based on the column dimensions.
  - Injection Volume: 5-10  $\mu\text{L}$ .
- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for **2-Methylbutyrylglycine** and its internal standard.

### 3. Data Analysis:

- Quantify the concentration of **2-Methylbutyrylglycine** by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.

## Synthesis of 2-Methylbutyrylglycine

A general method for the synthesis of acylglycines can be adapted for **2-Methylbutyrylglycine**. This protocol is for research purposes only.

### 1. Materials:

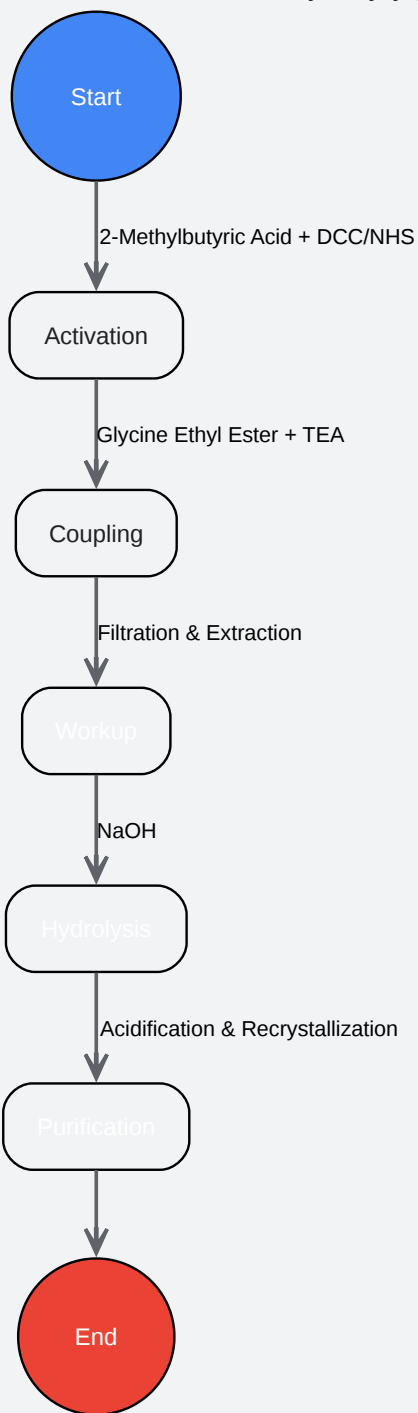
- 2-Methylbutyric acid
- Glycine ethyl ester hydrochloride
- N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
- N-Hydroxysuccinimide (NHS) (optional, for improved coupling efficiency)
- Triethylamine (TEA) or another non-nucleophilic base
- Dichloromethane (DCM) or another suitable aprotic solvent
- Sodium hydroxide (NaOH) solution
- Hydrochloric acid (HCl) solution
- Anhydrous sodium sulfate or magnesium sulfate

### 2. Procedure:

- **Activation of 2-Methylbutyric Acid:** Dissolve 2-methylbutyric acid in anhydrous DCM. Add NHS (if used) and DCC at 0°C. Stir the reaction mixture for a few hours at room temperature. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the activation of the carboxylic acid.
- **Coupling with Glycine Ethyl Ester:** In a separate flask, suspend glycine ethyl ester hydrochloride in DCM and add TEA to neutralize it. Add this solution to the activated 2-methylbutyric acid mixture. Stir the reaction overnight at room temperature.
- **Work-up:** Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ethyl ester of **2-Methylbutyrylglycine**.
- **Hydrolysis:** Dissolve the crude ester in a mixture of ethanol and water. Add a stoichiometric amount of NaOH solution and stir at room temperature until the hydrolysis is complete (monitored by TLC).
- **Purification:** Acidify the reaction mixture with dilute HCl to precipitate the **2-Methylbutyrylglycine**. The product can be further purified by recrystallization or column chromatography.

The following diagram outlines the general workflow for the synthesis of **2-Methylbutyrylglycine**.

## Synthesis Workflow for 2-Methylbutyrylglycine



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General synthesis workflow for **2-Methylbutyrylglycine**.

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